2-Hydrazino-4-iodonicotinonitrile

Description

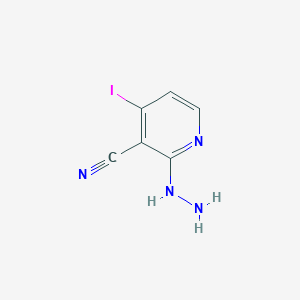

2-Hydrazino-4-iodonicotinonitrile is a substituted nicotinonitrile derivative characterized by a hydrazino group at the 2-position and an iodine atom at the 4-position of the pyridine ring. This compound belongs to the broader class of hydrazononitriles, which are recognized for their versatility in synthesizing nitrogen-containing heterocycles such as triazoles, pyrimidines, and indoles .

Properties

Molecular Formula |

C6H5IN4 |

|---|---|

Molecular Weight |

260.04 g/mol |

IUPAC Name |

2-hydrazinyl-4-iodopyridine-3-carbonitrile |

InChI |

InChI=1S/C6H5IN4/c7-5-1-2-10-6(11-9)4(5)3-8/h1-2H,9H2,(H,10,11) |

InChI Key |

RUIOORWCCQMAPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1I)C#N)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

- 2-Arylhydrazononitriles (e.g., 4a,b): These feature an arylhydrazono group (-NH-N=C-Ar) at the 2-position and a nitrile group at the 4-position. They are synthesized via reduction of benzylidenemalononitrile followed by coupling with aromatic diazonium salts, yielding intermediates that undergo Japp-Klingmann cleavage (70–75% yield) .

- 2-Hydrazino-4-iodonicotinonitrile: Replaces the arylhydrazono group with a hydrazino (-NH-NH2) group and substitutes the 4-position with iodine. The hydrazino group enhances nucleophilicity, enabling diverse cyclization pathways, while the iodine atom may act as a directing group or participate in halogen-bonding interactions.

Comparative Data Table

| Compound | Key Substituents | Synthesis Method | Yield (%) | Key Applications |

|---|---|---|---|---|

| 2-Arylhydrazononitriles [4a,b] | Arylhydrazono, nitrile | Reduction + diazonium coupling | 70–75 | Triazoles, antimalarials |

| This compound | Hydrazino, iodo, nitrile | Likely analogous to hydrazononitrile routes | N/A | Heterocycle synthesis, drug discovery |

Research Findings and Implications

- Reactivity Differences: The iodine atom in this compound may slow electrophilic aromatic substitution compared to arylhydrazononitriles but enhance oxidative cyclization due to its electron-withdrawing effect.

- Heterocycle Synthesis: While 2-arylhydrazononitriles predominantly form indoles and triazoles , the hydrazino group in the iodo derivative favors pyrimidine and oxadiazole formation, as seen in related systems.

- Pharmacological Potential: Structural modifications could position this compound as a lead compound for iodinated therapeutics or probes, though empirical studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.